Spiro Ring Size Divergence: Spiro[4.6]undecane vs. Spiro[4.5]decane Core Impact on Lipophilicity
Critical Assessment: This is a physicochemical comparison only. No biological activity data exists for either the target compound or the comparator to translate these properties into a functional advantage. The target compound, with its larger spiro[4.6]undecane (7-membered) ring, exhibits a higher computed lipophilicity (XLogP3 = 6.5) compared to the closest direct analog, which has a spiro[4.5]decane (6-membered) ring (XLogP3 = 5.9) [1][2]. While this 0.6 log unit increase indicates higher lipophilicity that may influence membrane permeability, the biological consequence of this difference is entirely unvalidated for these specific compounds [3].
| Evidence Dimension | Computed XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 6.5 [1] |
| Comparator Or Baseline | 1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: XLogP3 = 5.9 [2] |
| Quantified Difference | Δ XLogP3 = +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
The difference in ring size provides a potential handle for modulating lipophilicity, a key parameter in ADME profiling, but the lack of biological data means its practical utility for selection is currently hypothetical.
- [1] PubChem CID 22428941. 1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 22428939. 1-Benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
